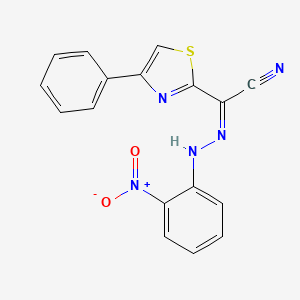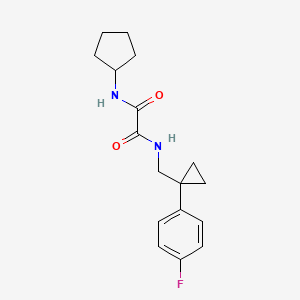
N1-cyclopentyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopentyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme GABA aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which is a major inhibitory neurotransmitter. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, resulting in anxiolytic and anticonvulsant effects. CPP-115 has shown promising results in preclinical studies and is being investigated for its potential therapeutic use in several neurological and psychiatric disorders.
Scientific Research Applications
Role in Polyamine Catabolism
Research indicates that analogs of N1-cyclopentyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide, such as polyamine analogs, have been investigated for their role in inducing programmed cell death (PCD) in cancer cells. These compounds can superinduce spermidine/spermine N1-acetyltransferase (SSAT), leading to oxidative stress through the production of H2O2, which is a byproduct of polyamine catabolism. This mechanism suggests potential therapeutic applications in targeting cancer cells selectively (Ha et al., 1997).
Orexin Receptor Mechanisms in Behavioral Disorders
Another study explored the impact of compounds structurally related to this compound on orexin receptors, which are crucial for modulating feeding, arousal, and stress. These findings have implications for developing novel treatments for binge eating and possibly other compulsive behaviors by targeting orexin receptor mechanisms (Piccoli et al., 2012).
Antioxidant Properties and Cardioprotection
The cardioprotective properties of related compounds, such as N-acetylcysteine analogs, have been examined, highlighting the potential of this compound derivatives to mitigate oxidative and nitrosative stress. This research suggests a role in protecting against cardiotoxicity induced by other pharmacological agents, offering a basis for the development of protective treatments in chemotherapy (Mansour et al., 2015).
Inhibition of Cyclooxygenase-2 (COX-2)
Compounds with structural similarities to this compound have been evaluated for their efficacy as selective cyclooxygenase-2 (COX-2) inhibitors. This research path opens up possibilities for anti-inflammatory and cancer therapies by modulating the COX-2 pathway, underscoring the chemical's relevance in drug development (Hashimoto et al., 2002).
Novel NMDA Receptor Antagonists
Investigations into the neuromodulatory effects of compounds structurally related to this compound have led to the identification of new NMDA receptor antagonists. These findings are critical for developing therapies aimed at neurological conditions and highlight the potential for this compound derivatives in neuropsychopharmacology (Bettini et al., 2010).
properties
IUPAC Name |
N'-cyclopentyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c18-13-7-5-12(6-8-13)17(9-10-17)11-19-15(21)16(22)20-14-3-1-2-4-14/h5-8,14H,1-4,9-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNXOHFRLOQZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

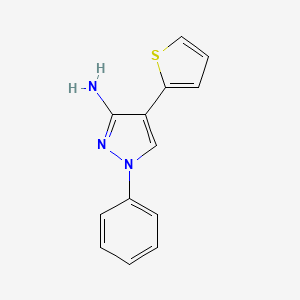

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2582304.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2582306.png)
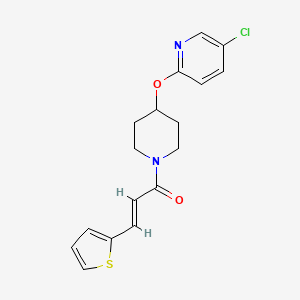
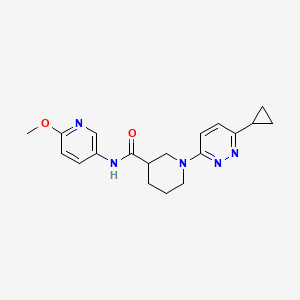
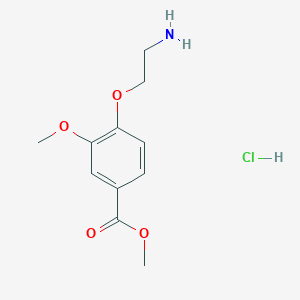
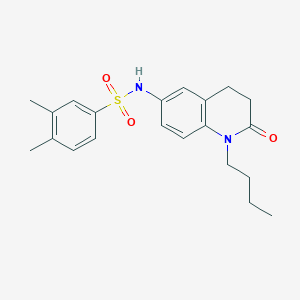
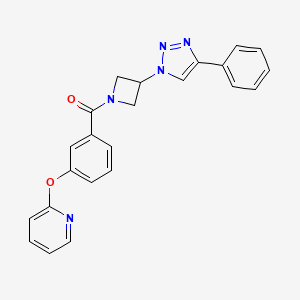
![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2582316.png)

![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2582319.png)
